(3,5-Di-tert-butylphenyl)trimethylsilane
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Overview
Description
(3,5-Di-tert-butylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C17H30Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butylphenyl)trimethylsilane typically involves the reaction of 3,5-di-tert-butylphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction scheme is as follows:
3,5-di-tert-butylphenylmagnesium bromide+trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3,5-Di-tert-butylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring can lead to the formation of quinones, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
(3,5-Di-tert-butylphenyl)trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for phenols.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butylphenyl)trimethylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
(3,5-Di-tert-butylphenol): Similar structure but lacks the trimethylsilyl group.
(3,5-Di-tert-butylcatechol): Contains hydroxyl groups instead of the trimethylsilyl group.
(3,5-Di-tert-butylbenzene): Lacks the trimethylsilyl group and has a simpler structure.
Uniqueness: (3,5-Di-tert-butylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications where stability and specific reactivity are required.
Biological Activity
(3,5-Di-tert-butylphenyl)trimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's structure consists of a trimethylsilane group attached to a 3,5-di-tert-butylphenyl moiety, which contributes to its unique physical and chemical properties. The bulky tert-butyl groups enhance the compound's stability and solubility in organic solvents like DMSO and methanol, making it suitable for various reactions and applications.
Target Interactions
This compound has been shown to interact with biological targets through several mechanisms:
- Ryanodine Receptor Modulation : It is structurally related to 3,5-di-t-butylcatechol, known to interact with ryanodine receptors (RyR), which are crucial for calcium signaling in muscle cells. This interaction suggests potential implications in muscle physiology and pharmacology.
- Formation of Schiff Base Ligands : The compound undergoes condensation reactions to form Schiff base ligands with amino compounds. These ligands can coordinate with metal ions, forming complexes that exhibit catalytic activity in biochemical reactions.
Antibacterial Properties
Research indicates that this compound possesses antibacterial activity. It is involved in the synthesis of nickel complexes that demonstrate biological efficacy against various bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under-explored. However, its solubility in organic solvents suggests favorable absorption characteristics for potential therapeutic applications.
Synthesis Applications
In synthetic organic chemistry, this compound has been utilized as a ligand in palladium-catalyzed reactions. Its effectiveness in promoting high yields of trialkylvinylsilanes demonstrates its utility as a catalyst precursor .
Metal Complex Formation
The compound's ability to form stable metal complexes has been investigated for its catalytic properties. For instance, the formation of manganese (III)-salen complexes using this silane has shown promise in various catalytic processes relevant to organic synthesis.
Comparative Analysis of Biological Activity
Compound | Biological Activity | Mechanism of Action | Applications |
---|---|---|---|
This compound | Antibacterial | Interaction with RyR; Schiff base formation | Synthesis of metal complexes |
3,5-Di-tert-butylcatechol | Antioxidant | Free radical scavenging | Food preservation; pharmaceuticals |
Tert-Butyl Hydroquinone (TBHQ) | Antioxidant | DNA interaction; free radical scavenging | Food additive; cosmetic formulations |
Properties
Molecular Formula |
C17H30Si |
---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
(3,5-ditert-butylphenyl)-trimethylsilane |
InChI |
InChI=1S/C17H30Si/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 |
InChI Key |
ZVCPSTJBKOWAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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